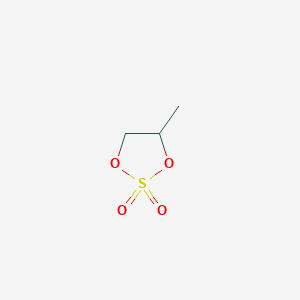

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXNUCOGMMHHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433357 | |

| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-83-8 | |

| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as propylene sulfate, is a cyclic sulfate ester that has garnered significant attention in various scientific fields, particularly in organic synthesis and materials science. Its unique structural features, comprising a strained five-membered ring with a reactive sulfate group, make it a valuable intermediate for the introduction of a sulfate moiety and as a potent alkylating agent. This guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, with a special focus on its relevance to drug development professionals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, application, and the interpretation of experimental results.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O₄S | [1][2] |

| Molecular Weight | 138.14 g/mol | [1][2] |

| CAS Number | 5689-83-8 | [1][2] |

| Appearance | Colorless to light yellow or brown clear liquid | [1][3] |

| Density | 1.4 g/cm³ | [1] |

| Boiling Point | 221.8 °C (at atmospheric pressure); ~40 °C (at reduced pressure) | [1] |

| Flash Point | 88 °C | [1] |

| Solubility | Increased hydrophobicity compared to non-methylated analogs, suggesting preferential solubility in solvents like THF over water. | [1] |

Note on Chirality: The presence of a methyl group at the 4-position introduces a chiral center, meaning this compound can exist as (R) and (S) enantiomers. The specific enantiomer used can be critical in stereoselective synthesis. The CAS number for the (R)-enantiomer is 1006381-03-8[4][5][6], and for the (S)-enantiomer is 174953-30-1.[7][8]

Spectral Data

-

¹H NMR: An expected singlet for the methyl protons is anticipated around δ 1.3–1.5 ppm.[1]

-

¹³C NMR: Characteristic signals for the sulfone carbons are expected in the range of δ 110–120 ppm.[1]

-

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the S=O stretches are predicted to appear between 1150–1300 cm⁻¹.[1]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 1,2-propanediol. The first step is the formation of the corresponding cyclic sulfite, which is subsequently oxidized to the cyclic sulfate.

Experimental Protocol: A Two-Step Synthesis

This protocol is a representative procedure based on established methods for the synthesis of cyclic sulfates.

Step 1: Synthesis of 4-Methyl-1,3,2-dioxathiolane 2-oxide (Propylene Sulfite)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-propanediol in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0 °C).

-

Addition of Thionyl Chloride: Slowly add a stoichiometric equivalent of thionyl chloride (SOCl₂) to the cooled solution. The reaction is exothermic and releases hydrogen chloride gas, which should be vented through a suitable trap (e.g., a bubbler with a sodium hydroxide solution).

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product, 4-methyl-1,3,2-dioxathiolane 2-oxide, can be purified by vacuum distillation.

Step 2: Oxidation to this compound (Propylene Sulfate)

-

Catalyst and Oxidant Preparation: In a separate flask, prepare a solution of a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of a suitable oxidizing agent, such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), in a mixture of solvents like acetonitrile, water, and carbon tetrachloride.[1]

-

Oxidation Reaction: Add the propylene sulfite obtained from Step 1 to the oxidant solution. The reaction is typically carried out at room temperature and monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the final product, this compound, is purified by vacuum distillation or recrystallization from a solvent system like carbon tetrachloride/hexane.[1]

Caption: Workflow for the two-step synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The high reactivity of the cyclic sulfate ring makes this compound a versatile tool in organic synthesis, particularly in the pharmaceutical industry.

Role as an Alkylating Agent

Cyclic sulfates are potent electrophiles and are effective alkylating agents.[9] The ring strain of the five-membered ring facilitates nucleophilic attack, leading to ring-opening and the formation of a new carbon-nucleophile bond with a pendant sulfate group. This reactivity is harnessed in the synthesis of various biologically active molecules.[9][10]

Synthesis of Secnidazole Stereoisomers

A notable application of this compound is in the synthesis of stereoisomers of Secnidazole.[1][4][5] Secnidazole is a nitroimidazole anti-infective agent used to treat various infections.[1] The chiral nature of this compound allows for the stereocontrolled introduction of the hydroxypropyl side chain found in Secnidazole.

Caption: General reaction scheme for the synthesis of Secnidazole stereoisomers.

Broader Implications in Medicinal Chemistry

The cyclic sulfate moiety is considered a valuable pharmacophore in drug design. The sulfone group is a strong hydrogen bond acceptor and can participate in interactions with biological targets. Furthermore, the introduction of a sulfate group can modulate the physicochemical properties of a drug candidate, such as its solubility and metabolic stability.

Safety and Handling

This compound is a combustible liquid and should be handled with care.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also suspected of causing genetic defects.[3][6][11] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its well-defined physical properties and reactivity profile make it a powerful tool for the synthesis of complex molecules, including chiral pharmaceuticals like Secnidazole. A thorough understanding of its synthesis, handling, and reactivity is essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound | 5689-83-8 | Benchchem [benchchem.com]

- 2. This compound | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5689-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide | C3H6O4S | CID 10942500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]

- 10. pharmacy180.com [pharmacy180.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (Propylene Sulfate)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, commonly known as propylene sulfate. With the CAS number 5689-83-8, this cyclic sulfate has emerged as a versatile and potent reagent in modern organic synthesis, particularly in the realm of drug development. Its unique structural features and reactivity profile make it an invaluable tool for the introduction of a hydroxypropyl group, often with a high degree of stereochemical control.

As a senior application scientist, my goal in authoring this guide is to provide not just a collection of facts, but a synthesized resource that bridges theoretical understanding with practical, field-proven insights. This document is designed to be a self-validating system, where the causality behind experimental choices is explained, and protocols are presented with the clarity required for successful replication and adaptation in your own research endeavors. We will delve into the synthesis of propylene sulfate, explore its reactivity as a powerful alkylating agent, and showcase its application in the synthesis of pharmacologically relevant molecules.

This guide is structured to empower you, the researcher, with the knowledge to confidently and safely incorporate this reagent into your synthetic strategies.

Core Characteristics of this compound

This compound is a cyclic diester of sulfuric acid and 1,2-propanediol. The five-membered ring structure contains a stereocenter at the 4-position, allowing for the existence of (R) and (S) enantiomers, which are crucial for asymmetric synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of propylene sulfate is fundamental to its effective use and safe handling in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 5689-83-8 | [1][2][3] |

| Molecular Formula | C₃H₆O₄S | [1][2][3] |

| Molecular Weight | 138.14 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Boiling Point | 221.8 °C (predicted); 50 °C at 0.1 mmHg | [3][4] |

| Density | ~1.4 g/cm³ | [1] |

| Flash Point | 88 °C | [1] |

| Solubility | Soluble in water and many organic solvents like alcohols and ethers. | [4] |

Spectral Data and Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following are expected spectral characteristics:

-

¹H NMR: A singlet for the methyl protons is anticipated around δ 1.3–1.5 ppm.[1] The protons on the dioxathiolane ring will exhibit complex splitting patterns.

-

¹³C NMR: Characteristic signals for the sulfone carbons are expected in the region of δ 110–120 ppm.[1]

-

IR Spectroscopy: Strong S=O stretching vibrations are a key feature, typically appearing in the range of 1150–1300 cm⁻¹.[1]

Synthesis of this compound

The most common and practical laboratory synthesis of propylene sulfate is a two-step process starting from 1,2-propanediol. The first step involves the formation of the cyclic sulfite, 4-methyl-1,3,2-dioxathiolane 2-oxide (propylene sulfite), which is then oxidized to the corresponding cyclic sulfate.

Synthesis Workflow

Caption: General workflow for the synthesis of propylene sulfate.

Detailed Experimental Protocol: Synthesis of Propylene Sulfate

This protocol outlines the synthesis of racemic this compound. For the synthesis of enantiomerically pure forms, the corresponding chiral 1,2-propanediol should be used as the starting material.

Step 1: Synthesis of 4-Methyl-1,3,2-dioxathiolane 2-oxide (Propylene Sulfite)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 1,2-propanediol (1.0 eq) and a suitable solvent such as dichloromethane (CH₂Cl₂). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.05 eq) dropwise to the stirred solution.[5] The reaction is exothermic and generates HCl gas. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Remove the solvent under reduced pressure. The crude propylene sulfite can be purified by vacuum distillation.

Step 2: Oxidation of Propylene Sulfite to Propylene Sulfate

The oxidation of the cyclic sulfite to the cyclic sulfate is a critical step and can be achieved using various oxidizing agents. A common and effective method involves a ruthenium-catalyzed oxidation.

-

Reaction Setup: In a round-bottom flask, dissolve the propylene sulfite (1.0 eq) in a biphasic solvent system, typically a mixture of acetonitrile, water, and an organic solvent like ethyl acetate or carbon tetrachloride.[5][6]

-

Addition of Reagents: Add a catalytic amount of ruthenium(III) chloride (RuCl₃, ~0.5-2 mol%) followed by the portion-wise addition of a stoichiometric oxidant such as sodium periodate (NaIO₄, ~1.5-2.0 eq).[5] The reaction is often vigorous, and the temperature should be monitored and controlled.

-

Reaction: Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude propylene sulfate can be purified by vacuum distillation or recrystallization from a suitable solvent system like carbon tetrachloride/hexane.[1]

-

Reactivity and Mechanism of Action as an Alkylating Agent

Cyclic sulfates, including propylene sulfate, are potent electrophiles and are classified as alkylating agents.[7] Their reactivity stems from the strained five-membered ring and the excellent leaving group ability of the sulfate moiety.

The Sₙ2 Ring-Opening Mechanism

The primary mode of reaction for propylene sulfate with nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8] The nucleophile attacks one of the electrophilic carbon atoms of the dioxathiolane ring, leading to a concerted ring-opening and the formation of a sulfate monoester intermediate. This intermediate is then typically hydrolyzed under acidic or basic conditions to yield the final alkylated product.

Caption: Generalized Sₙ2 mechanism for the reaction of propylene sulfate with a nucleophile.

This backside attack results in an inversion of stereochemistry at the carbon center that is attacked. This stereospecificity is a key feature that is exploited in asymmetric synthesis.

Regioselectivity of Nucleophilic Attack

The methyl group at the C4 position of propylene sulfate introduces asymmetry, leading to two potential sites for nucleophilic attack: the less substituted C5 methylene carbon and the more substituted C4 methine carbon. The regioselectivity of the ring-opening is influenced by both steric and electronic factors.

-

Steric Hindrance: Generally, nucleophiles will preferentially attack the less sterically hindered C5 position.

-

Electronic Effects: The nature of the nucleophile and the reaction conditions can also influence the regioselectivity.

For many common nucleophiles, attack at the less substituted carbon is the major pathway. However, the regioselectivity can be influenced and, in some cases, reversed.

Applications in Drug Development: Synthesis of Secnidazole

A prominent application of chiral this compound is in the synthesis of stereoisomers of secnidazole, a nitroimidazole anti-infective agent.[4][9][10][11] Secnidazole possesses a chiral center, and its biological activity is dependent on its stereochemistry. The use of enantiomerically pure (R)- or (S)-propylene sulfate allows for the stereospecific synthesis of the corresponding secnidazole enantiomer.

Synthetic Pathway to Secnidazole

The synthesis involves the alkylation of 2-methyl-5-nitroimidazole with the appropriate enantiomer of propylene sulfate.

Caption: Synthetic route to (R)-Secnidazole using (R)-propylene sulfate.

Illustrative Experimental Protocol: Synthesis of (R)-Secnidazole

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

-

Reaction Setup: To a solution of 2-methyl-5-nitroimidazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (K₂CO₃, 1.5 eq).

-

Reagent Addition: Add a solution of (R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1.1 eq) in DMF dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to room temperature and add water to hydrolyze the intermediate sulfate ester.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude (R)-secnidazole can be purified by column chromatography or recrystallization to yield the pure product.

Safety, Handling, and Disposal

This compound is a potent alkylating agent and should be handled with extreme care. Alkylating agents are often mutagenic and potentially carcinogenic.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects.[3] Causes severe skin burns and eye damage. May cause an allergic skin reaction.[2]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear double chemotherapy-grade gloves.[12]

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Lab Coat: A lab coat that is buttoned and has tight-fitting cuffs should be worn.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of aerosol generation, a respirator may be necessary.

-

Safe Handling and Storage

-

Handling: All manipulations should be carried out in a certified chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It is moisture-sensitive and should be stored under an inert atmosphere.[3]

Spill and Waste Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal.

-

Waste Disposal: All waste containing propylene sulfate, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13][14][15][16] Do not dispose of down the drain or in regular trash.

Comparative Analysis with Other Alkylating Agents

For drug development professionals, the choice of an alkylating agent is a critical decision. Propylene sulfate offers a unique set of advantages and disadvantages compared to other common electrophiles.

| Alkylating Agent | Key Advantages | Key Disadvantages |

| Propylene Sulfate | - Provides a chiral hydroxypropyl group. - High reactivity. - Stereospecific reactions. | - Potentially high toxicity. - Moisture sensitive. |

| Dimethyl Sulfate (DMS) | - Highly reactive and cost-effective methylating agent.[17] | - Extremely toxic and carcinogenic.[17] - Not suitable for introducing larger alkyl groups. |

| Ethylene Sulfate | - Introduces a hydroxyethyl group. | - Similar toxicity concerns as propylene sulfate. |

| Alkyl Halides (e.g., Methyl Iodide) | - Wide variety of alkyl groups available. | - Reactivity can be lower than sulfates. - Some are volatile and/or toxic. |

The choice of propylene sulfate is particularly justified when the synthetic target requires the stereospecific introduction of a 2-hydroxypropyl moiety, as is the case in the synthesis of chiral drugs like secnidazole.

Conclusion

This compound is a powerful and versatile reagent with significant applications in modern organic synthesis, especially for the stereoselective construction of complex molecules in drug discovery and development. Its ability to act as a potent and stereospecific alkylating agent for the introduction of a chiral hydroxypropyl group makes it an invaluable tool for synthetic chemists.

This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with a strong emphasis on practical protocols and safety considerations. By understanding the principles outlined herein, researchers can effectively and safely harness the synthetic potential of propylene sulfate to advance their scientific endeavors. As with any potent reagent, a thorough understanding of its handling requirements and reaction characteristics is the foundation for its successful and safe implementation in the laboratory.

References

- 1. This compound | 5689-83-8 | Benchchem [benchchem.com]

- 2. This compound | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5689-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Ruthenium(III-VIII) compounds [organic-chemistry.org]

- 7. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. jocpr.com [jocpr.com]

- 10. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 14. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]

- 15. goglycolpros.com [goglycolpros.com]

- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 17. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

structure of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

An In-depth Technical Guide to 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Cyclic Sulfate

This compound, commonly known in the scientific community as propylene sulfate, is a cyclic organosulfur compound that has garnered significant attention for its versatile applications in both materials science and organic chemistry.[1][2] Structurally, it is characterized by a five-membered dioxathiolane ring, which features a sulfone group (a sulfur atom double-bonded to two oxygen atoms) and a methyl substituent at the 4-position.[3] This compound is a valuable intermediate and additive, primarily recognized for its role as a potent alkylating agent and an electrolyte additive in high-performance lithium-ion batteries.[3][4]

This guide provides a comprehensive exploration of the structure, properties, synthesis, and applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development.

Part 1: Core Molecular Structure and Physicochemical Properties

The functionality and reactivity of this compound are direct consequences of its distinct molecular architecture.

Chemical Identity and Stereochemistry

The presence of a methyl group at the 4-position of the dioxathiolane ring introduces a chiral center. This means the compound exists as a pair of enantiomers: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide and (4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.[5][6] The specific stereoisomer used can be critical in stereospecific syntheses, such as in the preparation of certain pharmaceutical agents.[7][8]

-

IUPAC Name : this compound[1]

-

Common Name : Propylene sulfate, 1,2-Propanediol cyclic sulfate[1]

-

CAS Number : 5689-83-8 (for the racemic mixture)[1]; 1006381-03-8 (for the 4R enantiomer)[5]

Physicochemical Data Summary

The physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/brown clear liquid or solid | [2][3][9] |

| Boiling Point | ~221.8°C (decomposes); 40-50°C at reduced pressure (0.7-1.0 mmHg) | [3] |

| Density | ~1.4 g/cm³ | [2][3] |

| Flash Point | 88°C | [3] |

| Solubility | Highly soluble in water (32.1 mg/ml) | [3] |

| Storage | Inert atmosphere, 2-8°C, moisture sensitive | [9][10] |

Structural Diagram

The core structure consists of a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms. The sulfur atom is in its highest oxidation state, forming a sulfone group, which significantly influences the ring's electronic properties and reactivity.

Caption: General .

Part 2: Spectroscopic and Analytical Validation

Accurate characterization is paramount for confirming the identity and purity of this compound. The following spectroscopic techniques are standard for its validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet or doublet for the methyl (CH₃) protons, typically in the range of δ 1.3–1.5 ppm.[3] The protons on the dioxathiolane ring would present more complex multiplets.

-

¹³C NMR : The carbon spectrum provides key information, with the carbon atoms of the sulfone ring appearing at characteristic chemical shifts. The carbons attached to the oxygen atoms are typically found in the δ 110–120 ppm region.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the sulfone functional group. The spectrum of this molecule is dominated by strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, which typically appear in the 1150–1350 cm⁻¹ region.[3][11][12]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of the compound. A typical method would employ a reverse-phase C18 column with a mobile phase such as an acetonitrile/water mixture, and detection using a UV detector at around 210 nm.[3]

Part 3: Synthesis, Reactivity, and Mechanistic Insights

Cyclic sulfates are known for their enhanced reactivity compared to their acyclic counterparts, a feature attributed to the strain within the ring structure.[13]

A Self-Validating Synthesis Protocol

The most common and efficient method for preparing cyclic sulfates like this compound is a two-step, one-pot procedure starting from the corresponding diol (1,2-propanediol).[13]

Step 1: Formation of the Cyclic Sulfite 1,2-propanediol is reacted with thionyl chloride (SOCl₂) in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. This reaction forms the intermediate cyclic sulfite, 4-methyl-1,3,2-dioxathiolane 2-oxide.[13][14]

Step 2: Oxidation to the Cyclic Sulfate The cyclic sulfite is then oxidized in situ to the final cyclic sulfate product. A common and effective oxidation system is a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant.[13]

Caption: Two-step synthesis workflow for this compound.

Causality of Reactivity: The Role of Ring Strain

The five-membered ring of the cyclic sulfate is strained. This strain makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack. The sulfate group is an excellent leaving group, facilitating ring-opening reactions.[13] This predictable reactivity makes cyclic sulfates powerful alkylating agents in organic synthesis.[4]

Key Reactions Include:

-

Nucleophilic Ring-Opening : Reacts with a wide range of nucleophiles (e.g., azides, halides, amines) to introduce new functional groups.[15][16]

-

Reduction : Can be reduced using agents like lithium aluminum hydride.[3]

-

Oxidation : While already in a high oxidation state, further reactions can target other parts of a larger molecule it's incorporated into.[3]

Part 4: Field Applications in Drug Development and Materials Science

The unique structural and reactive properties of this compound have led to its use in several high-technology fields.

Advanced Electrolyte Additive for Lithium-Ion Batteries

One of the most prominent industrial applications is as an electrolyte additive.[3] When added to the electrolyte of a lithium-ion battery, it decomposes on the electrode surfaces to form a stable solid-electrolyte interphase (SEI) film.[3]

Mechanism of Action:

-

Reductive Decomposition : The cyclic sulfate is reduced at the anode surface during the initial charging cycles.

-

Film Formation : This decomposition leads to the formation of a protective layer containing lithium sulfates and other organic/inorganic species.

-

Performance Enhancement : This film improves ionic conductivity, protects the electrode from further degradation, and enhances the overall stability and lifespan of the battery.[3]

Versatile Intermediate in Pharmaceutical Synthesis

As a chiral building block, this compound is a valuable intermediate for synthesizing complex, stereochemically defined molecules.[4][16]

-

Synthesis of Secnidazole : The (4R)-enantiomer is specifically used in the synthesis of stereoisomers of Secnidazole, a nitroimidazole anti-infective agent.[7][8]

-

Synthesis of Modified Sugars : Its reactivity allows for the selective functionalization of diols in carbohydrate chemistry, enabling the synthesis of thio-sugars, azido-sugars, and other derivatives with potential biological activity.[15][16]

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is critical when working with reactive chemical intermediates.

-

Hazard Identification : this compound is suspected of causing genetic defects (GHS Hazard H341).[5][10] It may also be harmful if swallowed, in contact with skin, or inhaled.

-

Handling Precautions : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[10][17] Avoid all unnecessary personal contact.[10]

-

Storage Conditions : The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon) in a cool, dry place (2-8°C).[9][10] Containers must be kept securely sealed.[10]

-

Disposal : Dispose of contents and containers to an authorized hazardous waste collection point in accordance with local regulations.[10]

Conclusion

This compound is more than a simple organosulfur compound; it is a highly functional and reactive molecule whose structure is key to its utility. Its strained five-membered sulfone ring renders it an effective alkylating agent, while its electrochemical properties make it an indispensable component in modern energy storage technology. For researchers in organic synthesis and materials science, a thorough understanding of its structure, stereochemistry, and reactivity provides a powerful tool for innovation in drug discovery and beyond.

References

- 1. This compound | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 5689-83-8 | Benchchem [benchchem.com]

- 4. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]

- 5. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide | C3H6O4S | CID 10942500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 5689-83-8 [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. ca.water.usgs.gov [ca.water.usgs.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. Propylene sulfite | C3H6O3S | CID 15117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

IUPAC name for 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

An In-Depth Technical Guide to 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile cyclic sulfate with significant applications in medicinal chemistry, organic synthesis, and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Core Concepts: Nomenclature and Structure

This compound, also commonly known by synonyms such as propylene sulfate or 1,2-propanediol cyclic sulfate, is a five-membered heterocyclic compound.[1][2] Its structure and nomenclature are foundational to understanding its chemical behavior.

IUPAC Name Deconstruction:

-

1,3,2-dioxathiolane: This defines the core five-membered ring containing two oxygen atoms (dioxa-), one sulfur atom (thia-), and saturated carbon atoms (-olane). The numbers indicate the positions of the heteroatoms.

-

4-Methyl: A methyl group (CH₃) is substituted at the 4th position of the ring.

-

2,2-dioxide: Two oxygen atoms are double-bonded to the sulfur atom at the 2nd position, forming a sulfone group (SO₂).

This compound exists as a racemic mixture or as individual enantiomers, (4R)- and (4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, which are critical for stereoselective synthesis.[3][4]

References

- 1. This compound | 5689-83-8 | Benchchem [benchchem.com]

- 2. This compound | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4S)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide 95% | CAS: 174953-30-1 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, a cyclic sulfate ester, is a molecule of significant interest in advanced materials science and pharmaceutical development. Its unique five-membered ring structure, incorporating a sulfonyl group and a chiral center, imparts valuable chemical properties that are exploited in high-performance applications. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its role as a critical electrolyte additive in lithium-ion batteries and as a chiral building block in the synthesis of pharmacologically active molecules.

Part 1: Nomenclature and Identification

The precise identification of a chemical compound is fundamental to scientific research. This compound is known by several synonyms and is identified by a specific CAS number for its racemic and enantiomerically pure forms.

Synonyms and CAS Numbers

The nomenclature for this compound can vary between IUPAC naming conventions, common names, and commercial descriptors. Understanding these variations is crucial for comprehensive literature searches and material procurement. The compound is primarily identified by its IUPAC name, This compound .

Table 1: Synonyms and Identification Numbers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number (Racemic) | 5689-83-8 | [1][2][3] |

| CAS Number ((4R)-enantiomer) | 1006381-03-8 | [4][5] |

| CAS Number ((4S)-enantiomer) | 174953-30-1 | [6] |

| Synonym | 1,2-Propanediol Cyclic Sulfate | [2] |

| Synonym | Propylene sulfate | |

| Synonym | Propane 1,2-cyclic sulfate | |

| Synonym | 4-Methyl-2,2-dioxo-1,3,2-dioxathiolane | [2] |

| Molecular Formula | C₃H₆O₄S | [7] |

| Molecular Weight | 138.14 g/mol | [7][8] |

Note: While numerous synonyms exist, distinct commercial trade names are not commonly used for this compound; it is typically referenced by its chemical names and CAS number.

Part 2: Physicochemical and Safety Data

A thorough understanding of the compound's physical properties and safety profile is essential for its handling, storage, and application in experimental designs.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid or solid | [2][3][7] |

| Boiling Point | 221.8 °C | [7] |

| Density | ~1.4 g/cm³ | [7] |

| Flash Point | 88 °C | [7] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| Solubility | Soluble in water and organic solvents like alcohols and ethers. | [5] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects.[1][2][9][10]

-

Precautionary Measures : Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[9] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[9]

-

Storage : Store in a cool, dry, well-ventilated place away from heat and ignition sources.[5][9] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon).[10]

-

First Aid : In case of contact with skin or eyes, rinse thoroughly with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, consult a physician.[10]

Part 3: Synthesis and Manufacturing

The synthesis of this compound involves the cyclization of a diol with a sulfonating agent. The general synthetic pathway provides a basis for laboratory-scale preparation.

General Synthesis Protocol

A proposed pathway for the formation of the dioxathiolane ring involves a two-step process:

-

Diol Activation : 1,2-propanediol is treated with a sulfonating agent, such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) followed by an oxidation step.

-

Intramolecular Cyclization : The activated intermediate undergoes an intramolecular nucleophilic attack by the secondary hydroxyl group, leading to ring closure and the elimination of a byproduct (e.g., HCl).[7]

References

- 1. This compound | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5689-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 5689-83-8 [sigmaaldrich.com]

- 4. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN103772289B - The method of synthesis secnidazole and secnidazole - Google Patents [patents.google.com]

- 7. This compound | 5689-83-8 | Benchchem [benchchem.com]

- 8. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

mechanism of action of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide as a High-Performance Electrolyte Additive

Executive Summary

The relentless pursuit of higher energy density and longer cycle life in rechargeable batteries necessitates precise control over the complex electrochemical environment within the cell. A critical challenge remains the inherent instability of conventional carbonate-based electrolytes at the electrode surfaces, particularly with next-generation high-voltage cathodes and lithium metal anodes. This compound, a cyclic sulfate ester, has emerged as a highly effective electrolyte additive that addresses this instability. Its core mechanism of action is rooted in its preferential electrochemical decomposition on both the anode and cathode surfaces. This process forms a stable, ionically conductive, and electronically insulating passivation layer known as the Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. These protective films physically suppress further electrolyte decomposition, mitigate detrimental side reactions, and ultimately enhance the battery's overall performance, safety, and longevity. This guide provides a detailed examination of this mechanism, the experimental methodologies used to validate it, and its implications for advanced energy storage systems.

Part 1: Introduction to this compound

This compound, also known as 1,2-Propanediol Cyclic Sulfate (PCS) or MDTD, is a heterocyclic organic compound belonging to the cyclic sulfate family.[1] While it finds applications in organic synthesis, such as in the preparation of chiral intermediates for pharmaceuticals, its most significant role is as a functional additive in non-aqueous electrolytes for lithium-ion and other advanced battery systems.[1][2][3]

Chemical and Physical Properties

The unique five-membered ring structure of the molecule, featuring a sulfone group, results in high ring strain and significant electrophilic reactivity, which are key to its function.[4]

| Property | Value | Reference |

| CAS Number | 5689-83-8 | [1] |

| Molecular Formula | C₃H₆O₄S | [1][5] |

| Molecular Weight | 138.14 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid or solid | [1] |

| Boiling Point | 221.8°C | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Synonyms | PLS, MDTD, 1,2-Propylene Sulfate, PCS | [1][6] |

The Challenge: Instability at the Electrode-Electrolyte Interface

In a typical lithium-ion battery, carbonate-based solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) are used. During the initial charging cycles, these solvents are not thermodynamically stable at the low potential of the graphite anode. They undergo reduction to form the SEI. An ideal SEI should be stable and allow Li⁺ transport while blocking electrons. However, SEI layers formed from conventional solvents can be unstable, non-uniform, and prone to continuous growth over repeated cycles, consuming lithium inventory and increasing cell impedance.

Similarly, at the cathode, especially with high-voltage materials like Ni-rich LiNiₓMnᵧCo₂O₂ (NMC), the electrolyte can be oxidized, leading to gas generation, structural degradation of the cathode material, and rapid capacity fade.[6][7] Film-forming additives are therefore required to create more robust and stable protective layers than the native ones.[8]

Part 2: The Core Mechanism: Preferential Interfacial Decomposition

The efficacy of this compound stems from its ability to be electrochemically "sacrificed"—decomposing preferentially to the bulk electrolyte solvents to engineer a superior interfacial film.[6][7] This behavior is governed by its specific electronic structure, as predicted by frontier molecular orbital theory.

The Electrochemical Rationale: Frontier Molecular Orbital Theory

The tendency of a molecule to be reduced (accept an electron) or oxidized (donate an electron) can be predicted by the energy levels of its Frontier Molecular Orbitals: the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO).

-

Reduction (at the Anode): A molecule with a lower LUMO energy level is more easily reduced.

-

Oxidation (at the Cathode): A molecule with a higher HOMO energy level is more easily oxidized.

Computational studies, such as those using Density Functional Theory (DFT), show that this compound possesses a lower LUMO energy level and a higher HOMO energy level compared to standard carbonate solvents.[7][9]

| Compound | LUMO Energy (eV) | HOMO Energy (eV) |

| This compound (PCS) | -1.13 | -8.23 |

| Ethylene Carbonate (EC) | 0.63 | -8.54 |

| Ethyl Methyl Carbonate (EMC) | 0.94 | -8.31 |

| (Data adapted from computational studies for Propanediol Cyclic Sulfate)[7] |

This electronic structure dictates that the additive will be the first component in the electrolyte to react at both the anode and cathode surfaces, effectively forming a protective layer before the solvents can decompose detrimentally.[7]

Caption: Energy level diagram showing preferential decomposition of PCS.

Anode-Side Action: Formation of a Robust Solid Electrolyte Interphase (SEI)

During the first charge, as the anode potential drops, the additive is reduced via a ring-opening reaction.[4] This decomposition process forms a stable, thin, and uniform SEI layer on the graphite or lithium metal surface. Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) reveal that this SEI is rich in sulfur-containing species, such as lithium sulfates (Li₂SO₄) and sulfites (Li₂SO₃), alongside lithium carbonate (Li₂CO₃) and organic lithium species.[10] This sulfur-rich SEI is believed to have superior properties, including better Li⁺ conductivity and mechanical stability, which effectively suppresses the continuous decomposition of the electrolyte and prevents solvent co-intercalation into graphite.[8][11]

Caption: Workflow of SEI formation from MDTD on the anode surface.

Cathode-Side Action: Building a Protective Cathode Electrolyte Interphase (CEI)

At high voltages (>4.4 V vs Li/Li⁺), the electrolyte is prone to oxidation on the cathode surface. Due to its higher HOMO energy, this compound is oxidized before the carbonate solvents.[7][12] This preferential oxidation forms a protective CEI film on the cathode particles. This film is crucial as it prevents direct contact between the highly reactive delithiated cathode and the electrolyte, suppressing parasitic reactions, reducing impedance growth, and mitigating the dissolution of transition metals from the cathode structure, thereby enhancing the cycling stability of high-voltage cells.[7][12][13]

Part 3: Validating the Mechanism: Key Experimental Protocols

The proposed mechanism of action is supported by a suite of electrochemical and surface science characterization techniques.

Protocol: Cyclic Voltammetry (CV)

Objective: To experimentally determine the reduction and oxidation potentials of the additive relative to the baseline electrolyte.

Methodology:

-

Cell Assembly: Assemble a three-electrode cell or a half-cell (e.g., graphite/Li) in an inert-gas-filled glovebox.

-

Electrolyte Preparation: Prepare two electrolytes: a baseline (e.g., 1 M LiPF₆ in EC/DMC) and the baseline with a small weight percentage (e.g., 1-3 wt.%) of this compound.[7]

-

CV Measurement:

-

For reduction: Scan the potential of the working electrode (e.g., graphite) from its open-circuit voltage down to 0.01 V and back.

-

For oxidation: Scan the potential of an inert working electrode (e.g., Pt) to high voltages (e.g., >4.5 V).

-

-

Analysis: Compare the voltammograms. The appearance of new reduction or oxidation peaks at potentials before the onset of bulk solvent decomposition in the additive-containing electrolyte confirms its preferential reaction.[7]

Protocol: X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the chemical composition of the SEI and CEI layers formed on the electrodes.

Methodology:

-

Electrode Cycling: Cycle cells (e.g., graphite/Li or NMC/Li) with and without the additive for a set number of formation cycles.

-

Cell Disassembly: Carefully disassemble the cells in a glovebox.

-

Sample Preparation: Gently rinse the harvested electrodes with a high-purity solvent (e.g., DMC) to remove residual electrolyte salt and transfer them to the XPS chamber without air exposure.

-

XPS Analysis: Acquire high-resolution spectra for relevant elements, particularly S 2p, C 1s, O 1s, and F 1s.

-

Data Interpretation: The presence of characteristic peaks for sulfate (S-O bonds, ~169-170 eV in the S 2p spectrum) on the electrodes from the additive-containing cell provides direct evidence of its decomposition and incorporation into the interfacial films.[10][12]

Caption: Experimental workflow for XPS analysis of electrode surfaces.

Part 4: Performance Implications and Applications

The formation of a stable, sulfur-based SEI/CEI by this compound translates directly into significant improvements in battery performance.

-

Enhanced Cycling Stability: By passivating the electrode surfaces, the additive drastically reduces irreversible capacity loss during cycling, leading to higher capacity retention and longer battery life.[7]

-

Improved High-Voltage and Temperature Performance: The protective CEI is particularly effective in stabilizing high-voltage cathodes, enabling reliable operation at potentials up to 4.5 V and beyond.[7] The stable SEI also helps reduce battery swelling and performance degradation at elevated temperatures.[11]

-

Better Low-Temperature Capability: Sulfate additives have been shown to significantly reduce the direct current resistance (DCR) of cells, which improves low-temperature performance.[14]

-

Broader Applications: The fundamental mechanism of stabilizing electrode interfaces is not limited to lithium-ion batteries. The parent compound, DTD, has shown promise in enhancing the stability of sodium (Na) and potassium (K) metal batteries by modifying the solvation structure and promoting a stable SEI.[10][15][16][17]

Part 5: Conclusion and Future Outlook

The mechanism of action for this compound is a prime example of targeted interfacial engineering in electrochemistry. By leveraging its unique electronic structure, the additive undergoes controlled, preferential decomposition to form robust protective films on both the anode and cathode. This elegant "sacrificial" approach effectively solves the critical issue of electrolyte instability, paving the way for batteries with higher energy density, longer lifespans, and improved safety profiles.

Future research will likely focus on synthesizing novel cyclic sulfate derivatives with further optimized properties, such as bifunctional molecules that can chelate detrimental species or enhance ionic transport even more effectively.[12] Understanding the synergistic effects of this additive in combination with other functional molecules will also be crucial in designing the next generation of high-performance electrolytes for advanced energy storage systems.

References

- 1. This compound | 5689-83-8 | Benchchem [benchchem.com]

- 2. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy 1,3,2-Dioxathiolane 2,2-dioxide (EVT-289146) | 1072-53-3 [evitachem.com]

- 5. This compound | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. meisenbaochem.com [meisenbaochem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries [esst.cip.com.cn]

- 15. 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a versatile cyclic sulfate with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its historical context, synthesis, chemical behavior, and practical applications.

Foreword: The Rise of Cyclic Sulfates

The field of organic synthesis perpetually seeks reagents that offer a blend of high reactivity and selectivity. In this context, cyclic sulfates, particularly those derived from 1,2-diols, have emerged as powerful intermediates. Their strained five-membered ring structure renders them highly susceptible to nucleophilic attack, behaving as "epoxide equivalents" but with enhanced reactivity. The pioneering work of K. Barry Sharpless and his group in the late 1980s was instrumental in bringing the synthetic utility of cyclic sulfates to the forefront of organic chemistry, establishing a robust and general methodology for their preparation. This guide focuses on a key member of this class, this compound, also known as propylene sulfate.

Part 1: Genesis and Physicochemical Profile

A Note on the Discovery

While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its existence and utility are a direct consequence of the systematic development of cyclic sulfate chemistry. The foundational method for the synthesis of cyclic sulfates from 1,2-diols was comprehensively developed by Yun Gao and K. Barry Sharpless.[1][2] Their work established a two-step, one-pot procedure involving the conversion of a diol to a cyclic sulfite, followed by oxidation to the cyclic sulfate. This general methodology provided the chemical community with straightforward access to a wide array of cyclic sulfates, including the title compound, from readily available 1,2-propanediol.

Chemical and Physical Properties

This compound is a colorless to light yellow clear liquid under standard conditions.[3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₆O₄S | [3] |

| Molecular Weight | 138.14 g/mol | [3] |

| CAS Number | 5689-83-8 | [3] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Boiling Point | 221.8 °C (predicted) | [3] |

| Density | ~1.4 g/cm³ | [3] |

| Flash Point | 88 °C | [3] |

Synonyms: Propylene sulfate, 1,2-Propanediol cyclic sulfate, 4-Methyl-2,2-dioxo-1,3,2-dioxathiolane.[3][4]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a prime example of the Sharpless methodology for cyclic sulfate formation. The process is a two-step reaction sequence that can often be performed in a single reaction vessel.

The Two-Step Synthesis: From Diol to Cyclic Sulfate

The overall transformation involves the reaction of 1,2-propanediol with thionyl chloride to form the intermediate cyclic sulfite (4-methyl-1,3,2-dioxathiolane 2-oxide), which is then oxidized to the final cyclic sulfate product.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the two-step synthesis of the target cyclic sulfate.

Detailed Experimental Protocol

-

Step 1: Formation of the Cyclic Sulfite Intermediate

-

To a solution of 1,2-propanediol in an inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) at 0 °C, add a base like pyridine or triethylamine.

-

Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature at 0 °C. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

The resulting mixture contains the cyclic sulfite, 4-methyl-1,3,2-dioxathiolane 2-oxide.

-

-

Step 2: Oxidation to the Cyclic Sulfate

-

To the crude cyclic sulfite solution, add a biphasic solvent system, typically consisting of the reaction solvent, acetonitrile (CH₃CN), and water.

-

Add a catalytic amount of ruthenium(III) chloride (RuCl₃) followed by the stoichiometric oxidizing agent, sodium periodate (NaIO₄).[1] Alternatively, potassium permanganate (KMnO₄) can be used as the oxidant.

-

The reaction is typically vigorous and exothermic, so careful monitoring of the temperature is crucial. The reaction is complete when the color of the reaction mixture changes, indicating the consumption of the oxidizing agent.

-

Upon completion, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification and Characterization

High-purity this compound can be obtained through vacuum distillation or recrystallization.[3]

-

Vacuum Distillation: Typically performed at reduced pressure (e.g., 0.7-1.0 mmHg) with boiling points observed in the range of 40-50 °C.[3]

-

Recrystallization: Can be carried out using solvent systems like carbon tetrachloride/hexane mixtures.[3]

Spectroscopic Characterization:

-

¹H NMR: Expected signals include a doublet for the methyl protons and multiplets for the methine and methylene protons of the dioxathiolane ring.

-

¹³C NMR: Characteristic signals for the methyl, methylene, and methine carbons, with the carbons attached to the oxygen atoms appearing at lower field.

-

IR Spectroscopy: Strong absorption bands corresponding to the S=O stretching vibrations are expected in the range of 1150–1300 cm⁻¹.[3]

Part 3: Chemical Reactivity and Synthetic Applications

The high reactivity of this compound stems from the significant ring strain and the electron-withdrawing nature of the sulfonyl group. This makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Ring-Opening: A Versatile Transformation

The most synthetically useful reaction of this compound is its ring-opening by a wide range of nucleophiles. This reaction proceeds with inversion of configuration at the center of attack, making it a powerful tool in stereoselective synthesis.

Logical Relationship: Nucleophilic Ring-Opening

Caption: The general pathway for nucleophilic ring-opening of the cyclic sulfate.

Application in Stereoselective Synthesis: The Case of Secnidazole

The chiral variants of this compound, namely (4R)- and (4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, are valuable building blocks in asymmetric synthesis. For instance, the (4R)-enantiomer is utilized in the synthesis of stereoisomers of Secnidazole, a nitroimidazole anti-infective agent.[5][6] The cyclic sulfate serves as a chiral electrophile, allowing for the stereospecific introduction of a functional group.

Application in Materials Science: Lithium-Ion Batteries

This compound has garnered significant attention as an electrolyte additive in lithium-ion batteries.[3] Its primary role is to improve the formation of the solid electrolyte interphase (SEI) on the anode surface.

Mechanism of Action in Batteries:

-

Preferential Reduction: The cyclic sulfate is preferentially reduced on the anode surface compared to the bulk electrolyte solvents.

-

SEI Film Formation: This reduction leads to the formation of a stable and robust SEI layer.

-

Improved Performance: A well-formed SEI layer prevents further electrolyte decomposition, enhances the cycling stability, and improves the overall performance and lifespan of the battery.[3]

Part 4: Safety, Handling, and Storage

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Storage: Store in a cool, dry place away from moisture, as it is moisture-sensitive.[7] It is often stored under an inert atmosphere (e.g., argon).

Conclusion

This compound stands as a testament to the synthetic power of cyclic sulfates. Born from the foundational work on this class of compounds, it has proven to be a versatile reagent in both academic and industrial research. Its predictable reactivity, particularly in stereoselective ring-opening reactions, has cemented its place in the synthetic chemist's toolbox. Furthermore, its emergence as a key component in advanced battery technology highlights the continued and expanding relevance of this fascinating molecule. As research in both organic synthesis and materials science progresses, the applications of this compound are poised to grow even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 5689-83-8 | Benchchem [benchchem.com]

- 4. 1006381-03-8|(R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide|BLD Pharm [bldpharm.com]

- 5. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Theoretical Exploration of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: A Computational Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a cyclic sulfate of significant interest in materials science and organic synthesis.[1] Addressed to researchers, scientists, and professionals in drug development, this document outlines the application of computational chemistry to elucidate the structural, spectroscopic, and reactive properties of this molecule. By integrating established theoretical methodologies with practical insights, this guide serves as a valuable resource for predicting the behavior of this compound and designing novel applications. We will explore its conformational landscape, predict its spectroscopic signatures, and investigate the mechanisms of its characteristic ring-opening reactions, all through the lens of modern computational techniques.

Introduction: The Significance of this compound

This compound, also known as propylene sulfate, is a five-membered cyclic sulfate with the molecular formula C₃H₆O₄S.[1][2] Its structure features a dioxathiolane ring with a methyl substituent at the 4-position and a sulfonyl group.[1] This compound has garnered considerable attention for its utility as an electrolyte additive in lithium-ion batteries, where it contributes to the formation of a stable solid electrolyte interphase (SEI), enhancing battery performance and longevity.[1] Furthermore, its role as a versatile intermediate in organic synthesis, particularly in the preparation of chiral molecules and pharmaceuticals, underscores its importance in medicinal chemistry.[1]

The reactivity of cyclic sulfates like this compound is largely dictated by the strained five-membered ring, which makes them susceptible to nucleophilic attack and subsequent ring-opening. This reactivity, while synthetically useful, also necessitates a thorough understanding of the underlying reaction mechanisms to control selectivity and predict product formation. Theoretical studies, primarily employing Density Functional Theory (DFT), have emerged as indispensable tools for investigating the intricacies of such chemical processes.

This guide will provide a detailed exploration of the theoretical methodologies applicable to this compound, offering a roadmap for researchers seeking to leverage computational chemistry in their investigations.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is fundamental to its physical and chemical properties. The presence of a chiral center at the 4-position gives rise to two enantiomers, (4R) and (4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. The five-membered ring is not planar and can adopt various puckered conformations. Understanding the relative energies of these conformers is crucial for predicting the molecule's behavior.

Computational Approach to Conformational Searching

A systematic conformational search is the first step in any theoretical study. This involves identifying all possible low-energy structures of the molecule.

Experimental Protocol: Conformational Search Workflow

-

Initial Structure Generation: A 3D model of this compound can be built using any molecular modeling software.

-

Computational Method Selection: For an initial, rapid screening of conformers, a computationally less expensive method is often employed.

-

Force Field Method: Molecular mechanics force fields like MMFF94 can provide a quick initial search.

-

Semi-empirical Method: Methods like PM7 offer a balance between speed and accuracy for a preliminary geometry optimization.

-

-

Systematic Search: A systematic search can be performed by rotating the torsion angles within the ring.

-

Geometry Optimization and Energy Calculation: Each generated conformer is then subjected to geometry optimization and energy calculation using a more robust method, typically DFT.

-

Vibrational Frequency Analysis: A frequency calculation should be performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Relative Energy Ranking: The relative energies of the conformers are then calculated, usually in terms of Gibbs free energy, to identify the most stable conformations.

Data Presentation: Relative Energies of Hypothetical Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| A (Global Minimum) | 0.00 | 0.00 |

| B | 1.25 | 1.10 |

| C | 2.50 | 2.35 |

Note: This table presents hypothetical data for illustrative purposes.

Visualization: Conformational Analysis Workflow

Caption: Workflow for identifying stable conformers of this compound.

Theoretical Spectroscopic Analysis

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.[3]

Experimental Protocol: NMR Chemical Shift Prediction

-

Geometry Optimization: An accurate geometry of the most stable conformer(s) is required. A higher level of theory, such as B3LYP/6-311+G(d,p), is recommended for the final geometry optimization.

-

GIAO Calculation: Perform a GIAO NMR calculation on the optimized structure(s). The same level of theory used for optimization is typically employed.

-

Solvation Effects: Since NMR spectra are usually recorded in solution, it is crucial to include solvent effects in the calculation. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.

-

Chemical Shift Calculation: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS). The chemical shift is calculated as: δ = σ_ref - σ_iso.

-

Scaling: For improved accuracy, the calculated chemical shifts can be scaled using established linear regression parameters for the chosen level of theory.

Vibrational (Infrared and Raman) Spectroscopy

Theoretical vibrational spectra can be invaluable for interpreting experimental IR and Raman data. The vibrational frequencies and intensities are obtained from the frequency calculation performed after geometry optimization.

Experimental Protocol: Vibrational Spectra Prediction

-

Geometry Optimization and Frequency Calculation: As described in the conformational analysis section, a DFT calculation at a level like B3LYP/6-31G(d) provides the harmonic vibrational frequencies.

-

Frequency Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies for better agreement with experimental data.

-

Visualization: The calculated IR and Raman spectra can be plotted as intensity versus wavenumber to generate a theoretical spectrum that can be directly compared with experimental results.

Visualization: Spectroscopic Prediction Workflow

Caption: Workflow for the theoretical prediction of NMR and vibrational spectra.

Reactivity and Mechanistic Insights: The Ring-Opening Reaction

A key feature of this compound is its susceptibility to nucleophilic ring-opening reactions. Theoretical chemistry provides a powerful avenue to explore the reaction mechanisms, identify transition states, and calculate activation energies, thereby explaining the regioselectivity and stereoselectivity of these reactions.

Modeling the Nucleophilic Attack

The ring-opening can be initiated by a variety of nucleophiles. The reaction can proceed via an Sₙ2-type mechanism, with the nucleophile attacking one of the carbon atoms of the dioxathiolane ring.

Experimental Protocol: Transition State Searching for Ring-Opening

-

Reactant and Product Definition: Define the structures of the reactants (this compound and the nucleophile) and the expected product(s) of the ring-opening reaction.

-

Transition State (TS) Guess: Generate an initial guess for the transition state structure. This can be done using various methods, such as a linear synchronous transit (LST) or quadratic synchronous transit (QST) calculation, or by manually building a structure that resembles the expected TS.

-

TS Optimization: Optimize the transition state guess using a TS optimization algorithm (e.g., Berny algorithm in Gaussian). A DFT method like B3LYP with a suitable basis set (e.g., 6-31+G(d,p) to include diffuse functions for anionic species) is recommended.

-

TS Verification: A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. A frequency calculation must be performed to verify this.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starting from the verified transition state should be performed to confirm that the TS connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.

Visualization: Reaction Pathway for Nucleophilic Ring-Opening

Caption: A simplified energy profile for the nucleophilic ring-opening of this compound.

Conclusion and Future Directions

This technical guide has presented a comprehensive overview of the theoretical approaches for studying this compound. From conformational analysis to the prediction of spectroscopic properties and the elucidation of reaction mechanisms, computational chemistry offers invaluable insights into the behavior of this important molecule. The protocols and workflows detailed herein provide a solid foundation for researchers to initiate their own theoretical investigations.

Future theoretical work could focus on more complex phenomena, such as:

-

Explicit Solvation Models: While continuum models are useful, explicit solvent molecules can provide a more accurate description of solvation effects, especially for reactions involving charged species.

-

Reaction Dynamics: Molecular dynamics simulations can be employed to study the dynamic aspects of the ring-opening reaction and other processes.

-